molecular formula C10H15FNO2P B14408867 Phosphonofluoridic acid, dimethyl-, 2-phenylethyl ester CAS No. 85473-36-5

Phosphonofluoridic acid, dimethyl-, 2-phenylethyl ester

Cat. No.: B14408867
CAS No.: 85473-36-5
M. Wt: 231.20 g/mol
InChI Key: MKNIQDOGTYFUBC-UHFFFAOYSA-N
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Description

Phosphonofluoridic acid, dimethyl-, 2-phenylethyl ester is an organophosphorus compound that features a phosphonofluoridic acid core with dimethyl and 2-phenylethyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonofluoridic acid, dimethyl-, 2-phenylethyl ester typically involves the reaction of dimethyl phosphite with 2-phenylethanol in the presence of a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the ester. Common fluorinating agents include diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4).

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Phosphonofluoridic acid, dimethyl-, 2-phenylethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to yield phosphonic acid derivatives and the corresponding alcohol.

    Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form phosphonic acids or reduction to form phosphonates.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water or aqueous solutions.

    Substitution: Nucleophilic reagents such as amines, thiols, or alkoxides.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.

Major Products

    Hydrolysis: Phosphonic acid derivatives and 2-phenylethanol.

    Substitution: Substituted phosphonofluoridic acid derivatives.

    Oxidation and Reduction: Phosphonic acids or phosphonates.

Scientific Research Applications

Phosphonofluoridic acid, dimethyl-, 2-phenylethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.

    Medicine: Explored for its potential therapeutic applications, including as an antiviral or anticancer agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of phosphonofluoridic acid, dimethyl-, 2-phenylethyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The specific pathways involved depend on the target enzyme or receptor and the nature of the interaction.

Comparison with Similar Compounds

Phosphonofluoridic acid, dimethyl-, 2-phenylethyl ester can be compared with other organophosphorus compounds such as:

  • Phosphonofluoridic acid, dimethyl-, methyl ester
  • Phosphonofluoridic acid, dimethyl-, ethyl ester
  • Phosphonofluoridic acid, dimethyl-, propyl ester

These compounds share similar chemical structures but differ in the ester group attached to the phosphonofluoridic acid core

Properties

CAS No.

85473-36-5

Molecular Formula

C10H15FNO2P

Molecular Weight

231.20 g/mol

IUPAC Name

N-[fluoro(2-phenylethoxy)phosphoryl]-N-methylmethanamine

InChI

InChI=1S/C10H15FNO2P/c1-12(2)15(11,13)14-9-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3

InChI Key

MKNIQDOGTYFUBC-UHFFFAOYSA-N

Canonical SMILES

CN(C)P(=O)(OCCC1=CC=CC=C1)F

Origin of Product

United States

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